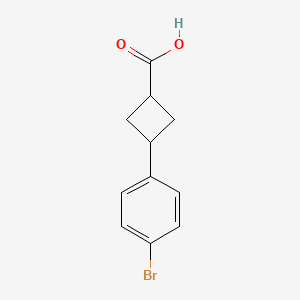

3-(4-Bromophenyl)cyclobutane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFECYRKDVGFGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633352 | |

| Record name | 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-16-1 | |

| Record name | 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Bromophenyl)cyclobutane-1-carboxylic acid CAS number

An In-depth Technical Guide to 3-(4-Bromophenyl)cyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract and Core Properties

This compound, identified by CAS Number 149506-16-1, is a synthetic organic compound of significant interest in the field of medicinal chemistry.[1][2] Its rigid cyclobutane core, combined with the synthetically versatile bromophenyl group, makes it a valuable building block for the development of novel therapeutic agents. The cyclobutane moiety often imparts improved metabolic stability and favorable three-dimensional structural conformations, while the bromine atom serves as a chemical handle for cross-coupling reactions, enabling the exploration of a broad chemical space. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, expected analytical characterization, and its potential applications in drug discovery.

Physicochemical and Identifier Data

The fundamental properties of this molecule are summarized below, providing essential information for laboratory use and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 149506-16-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1][3] |

| Molecular Weight | 255.11 g/mol | [1][4] |

| MDL Number | MFCD26632936 | [1] |

| SMILES | O=C(O)C1CC(C2=CC=C(Br)C=C2)C1 | [3] |

| InChI Key | Information not available in search results | |

| Purity | Typically supplied at >95% | [1] |

| Storage | 4 °C | [3] |

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from diethyl malonate and 1-bromo-4-(bromomethyl)benzene. The initial step is a base-mediated double alkylation to form the cyclobutane ring, followed by acidic hydrolysis and decarboxylation to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual guide. Researchers must conduct their own risk assessments and optimization studies.

Step 1: Synthesis of Diethyl 1-(4-bromophenyl)cyclobutane-1,1-dicarboxylate

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Cool the flask in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Causality: A strong base is required to deprotonate the acidic α-hydrogen of diethyl malonate, forming the nucleophilic enolate.

-

Nucleophile Formation: Add diethyl malonate dropwise via a syringe, ensuring the internal temperature remains below 10 °C. Stir the mixture at room temperature for 1 hour after the addition is complete. The formation of the sodium salt of diethyl malonate should result in a clear solution.

-

Alkylation: Dissolve 1-bromo-4-(bromomethyl)benzene and 1,2-dibromoethane (as the second alkylating agent for ring closure) in anhydrous DMF and add it dropwise to the reaction mixture. Causality: This step involves two sequential S_N2 reactions. The first alkylation with 1-bromo-4-(bromomethyl)benzene is followed by an intramolecular alkylation with the co-reagent to form the four-membered ring.

-

Reaction Completion: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the mixture to room temperature and quench carefully by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude diester intermediate. Purification can be achieved via column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Hydrolysis: To the purified diester from Step 1, add a mixture of concentrated hydrochloric acid (HCl) and water.

-

Decarboxylation: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Causality: The acidic conditions first hydrolyze the two ester groups to carboxylic acids, forming a gem-dicarboxylic acid. Upon heating, this unstable intermediate readily loses one molecule of CO₂, driven by thermodynamics, to yield the final product.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, extract the product into an organic solvent like dichloromethane. Wash the organic layer with water, dry over Na₂SO₄, and concentrate in vacuo. The crude solid can be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the pure this compound.

Analytical and Spectroscopic Characterization (Expected)

Validation of the final product's identity and purity is critical. While experimental data is not provided in the search results, the expected spectroscopic signatures can be predicted based on the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show complex multiplets for the aliphatic protons of the cyclobutane ring. The protons on the carbon bearing the phenyl group and the carboxylic acid group will likely appear as distinct multiplets. The aromatic protons on the bromophenyl ring are expected to appear as two doublets (an AA'BB' system) in the aromatic region (δ 7.0-7.6 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aliphatic carbons of the cyclobutane ring. The carboxyl carbon will appear significantly downfield (δ > 170 ppm). In the aromatic region, four signals are expected for the bromophenyl group, with the carbon attached to the bromine atom showing a characteristic chemical shift.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected. A broad O-H stretch from the carboxylic acid will be prominent around 2500-3300 cm⁻¹. A sharp and strong C=O (carbonyl) stretch will appear around 1700 cm⁻¹. C-H stretches for the aromatic and aliphatic portions will be observed around 3000 cm⁻¹, and C=C stretches for the aromatic ring will be seen in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum under electrospray ionization (ESI) in negative mode should show a prominent ion peak for [M-H]⁻. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion peak and key fragments will appear as a characteristic pair of peaks (an M and M+2 pattern) of nearly equal intensity.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a highly attractive scaffold for drug development.[7] Its utility stems from the combination of the rigid cyclobutane core and the reactive bromophenyl moiety.

-

Scaffold for Novel Therapeutics: The cyclobutane ring acts as a bioisostere for other cyclic or acyclic structures, often providing a favorable vector for substituents in three-dimensional space to optimize binding to biological targets. This rigidity can reduce the entropic penalty upon binding and improve selectivity.

-

Metabolic Stability: Saturated rings like cyclobutane are generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to more flexible alkyl chains, potentially leading to improved pharmacokinetic profiles.

-

Handle for Chemical Diversification: The bromine atom is a key functional group for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the late-stage functionalization of the molecule, enabling the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.[8]

Caption: Role as a scaffold for creating diverse chemical libraries.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is compiled from safety data for this and structurally related compounds.[3][9]

Hazard Identification

| Hazard Type | GHS Statement(s) | Source(s) |

| Signal Word | Warning | [3] |

| Acute Toxicity | H302: Harmful if swallowed. H332: Harmful if inhaled. | [3] |

| Skin Irritation | H315: Causes skin irritation. | [3] |

| Eye Irritation | H319: Causes serious eye irritation. | [3] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [3] |

Recommended Safety Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling.[9] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9] Recommended storage temperature is 4 °C.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be treated as special waste.[11]

References

- Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

-

3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid. MySkinRecipes. [Link]

-

1-(4-Bromophenyl)cyclobutanecarboxylic acid - SAFETY DATA SHEET. AFG Bioscience LLC. [Link]

-

Application to carboxylic acid‐containing drugs and natural products. ResearchGate. [Link]

Sources

- 1. This compound - CAS:149506-16-1 - Abovchem [abovchem.com]

- 2. This compound | 149506-16-1 [amp.chemicalbook.com]

- 3. achmem.com [achmem.com]

- 4. 3-(4-Bromophenyl)cyclobutanecarboxylic acid | 149506-16-1 [sigmaaldrich.com]

- 5. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. afgsci.com [afgsci.com]

Beyond the Number: The Physicochemical Profile and Synthetic Utility of 3-(4-Bromophenyl)cyclobutane-1-carboxylic Acid

Executive Summary

3-(4-Bromophenyl)cyclobutane-1-carboxylic acid (MW: 255.11 g/mol ) is a critical non-planar scaffold in modern medicinal chemistry. Unlike traditional planar aromatic linkers, this cyclobutane derivative offers defined three-dimensional vectors (cis/trans isomerism) that allow for precise spatial orientation of pharmacophores. This guide analyzes its physicochemical properties, details a chemoselective synthesis preserving the aryl bromide, and provides protocols for isomeric resolution, essential for fragment-based drug discovery (FBDD) and linker design.

Physicochemical Profile

The molecular weight of 255.11 g/mol places this scaffold in the ideal range for "Fragment-Based Drug Design" (Rule of 3) and lead optimization (Rule of 5). Its value lies not just in the mass, but in the lipophilic efficiency (LipE) it imparts by replacing planar phenyl rings with a puckered, metabolic-resistant cyclobutane core.

Table 1: Key Chemical Properties

| Property | Value | Significance |

| Molecular Weight | 255.11 g/mol | Ideal for fragment libraries (MW < 300). |

| Molecular Formula | C₁₁H₁₁BrO₂ | Halogen handle (Br) allows for further cross-coupling. |

| CAS Number | 149506-16-1 | Generic identifier for the racemic/mixed isomer material. |

| cLogP (Est.) | 2.8 – 3.2 | Moderate lipophilicity; good membrane permeability potential. |

| pKa (Acid) | ~4.7 – 4.9 | Typical aliphatic carboxylic acid; anionic at physiological pH. |

| Topological Polar Surface Area (TPSA) | 37.30 Ų | Excellent range for blood-brain barrier (BBB) penetration. |

| Stereochemistry | Cis / Trans | Critical for vector alignment; cis is often the "folded" conformer. |

Structural Isomerism: The Critical Variable

The cyclobutane ring is not planar; it exists in a puckered conformation to relieve torsional strain. This creates two distinct geometric isomers with vastly different spatial vectors.

-

Cis-Isomer: The carboxylic acid and the bromophenyl group are on the same side of the ring average plane. This often results in a "U-shape" or folded conformation, bringing substituents closer in space.

-

Trans-Isomer: The groups are on opposite sides, creating an extended, linear vector.

Expert Insight: In drug design, switching from trans to cis can alter the exit vector by ~30-60 degrees, potentially turning a non-binder into a nanomolar inhibitor by optimizing ligand-protein fit.

Chemoselective Synthesis Protocol

The primary challenge in synthesizing this molecule is reducing the intermediate exocyclic alkene without debrominating the aryl ring (Ar-Br). Standard Hydrogenation (Pd/C, H₂) will frequently cleave the C-Br bond.

Recommended Route: Horner-Wadsworth-Emmons (HWE) Olefination followed by Diimide Reduction or Wilkinson’s Catalysis .

Step-by-Step Methodology

Phase 1: Olefination

Precursor: 3-(4-Bromophenyl)cyclobutanone (CAS: 254892-91-6).[1]

-

Reagents: Triethyl phosphonoacetate (1.2 equiv), NaH (1.3 equiv), THF (anhydrous).

-

Protocol:

-

Suspend NaH in dry THF at 0°C.

-

Add triethyl phosphonoacetate dropwise; stir 30 min to form the ylide.

-

Add 3-(4-Bromophenyl)cyclobutanone dissolved in THF.

-

Warm to RT and stir for 4–6 hours.

-

Quench: Saturated NH₄Cl. Extract with EtOAc.

-

Product: Ethyl 2-(3-(4-bromophenyl)cyclobutylidene)acetate (Exocyclic alkene).

-

Phase 2: Chemoselective Reduction (The "Trustworthy" Step)

Avoid Pd/C to prevent loss of the Bromine handle. Method: Diimide Reduction (generated in situ).

-

Reagents: Potassium azodicarboxylate (PADA) or 2,4,6-Triisopropylbenzenesulfonyl hydrazide, Acetic Acid, MeOH/THF.

-

Protocol:

-

Dissolve the alkene intermediate in MeOH/THF (1:1).

-

Add PADA (5 equiv).

-

Add Acetic Acid (10 equiv) dropwise at RT. (Generates diimide, HN=NH).

-

Mechanism: Diimide selectively reduces C=C bonds via a concerted cyclic transition state and is inert to Ar-Br bonds.

-

Monitor: TLC/LCMS for disappearance of alkene.

-

Phase 3: Hydrolysis

-

Reagents: LiOH (3 equiv), THF/Water (3:1).

-

Protocol: Stir at RT for 12 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc.

-

Result: this compound (mixture of cis/trans).

Synthesis Workflow Diagram

Figure 1: Chemoselective synthetic pathway avoiding hydrodehalogenation.

Isomer Separation & Characterization

Separating the cis and trans isomers is crucial for biological evaluation. This is best performed at the ester stage (Inter2 in the diagram) before final hydrolysis, as esters chromatograph better than free acids.

Separation Protocol

-

Flash Chromatography: Use a silica column with a gradient of Hexanes:EtOAc (0-20%).

-

Elution Order: typically, the cis isomer (folded, less polar surface exposed) elutes after the trans isomer (extended), though this depends on the specific stationary phase interactions.

-

Verification: 1H NMR is definitive.

-

-

NMR Diagnosis (400 MHz, CDCl₃):

-

Look at the methine proton at C1 (alpha to carbonyl).

-

Cis-Isomer: The coupling constant (

) between H1 and H2/H4 is typically larger due to planar symmetry effects, or distinct shifts are observed. -

NOESY: Strong NOE correlation between the aromatic protons and the ester methine indicates the cis (folded) configuration.

-

Applications in Drug Discovery

This scaffold serves two primary high-value functions:

-

Bioisostere for Benzoic Acid: The 3-(4-bromophenyl)cyclobutane moiety mimics the spatial arrangement of biphenyl systems but with increased

character (Fsp3). This improves solubility and reduces "flatness," a known liability in clinical attrition. -

Linker for PROTACs: The rigid cyclobutane ring provides a defined distance between the E3 ligase ligand and the target protein ligand. The Br-handle allows for Sonogashira or Suzuki coupling to extend the linker chain.

References

-

Sigma-Aldrich. 3-(4-Bromophenyl)cyclobutanecarboxylic acid Product Datasheet. Link

-

Matsuoka, S., et al. (2021). "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F". Journal of Organic Chemistry. Link

-

Cox, P. B., et al. (2023). "Design and Synthesis of 3D Cyclobutane Fragments for Use in Fragment-Based Drug Discovery". Vrije Universiteit Amsterdam / PubMed Central. Link

-

Fluorochem. 1-(4-Bromophenyl)cyclobutanecarboxylic acid and related analogs. Link

Sources

An In-depth Technical Guide to 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Bromophenyl)cyclobutane-1-carboxylic acid is a valuable bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and materials science. Its rigid cyclobutane scaffold, combined with the reactive handles of a carboxylic acid and a bromophenyl group, offers a unique three-dimensional structure that is of growing interest in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of this compound, intended to serve as a technical resource for researchers in the field.

Chemical Identity and Physicochemical Properties

The fundamental identity and key physicochemical properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 149506-16-1 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1][2] |

| Molecular Weight | 255.11 g/mol | [1][2] |

| Canonical SMILES | O=C(O)C1CC(C2=CC=C(Br)C=C2)C1 | [1] |

Physicochemical Data Summary

| Property | Value | Notes |

| Physical Appearance | Not specified, likely a solid at room temperature. | Based on typical properties of similar aromatic carboxylic acids. |

| Melting Point | No data available. | - |

| Boiling Point | No data available. | - |

| Solubility | No data available. | Expected to be soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. |

| Storage | Store at 4 °C. | [1] |

Spectroscopic Profile

Spectroscopic data is critical for the unambiguous identification and quality control of this compound. Below are the expected characteristic signals based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methylene protons.

-

Aromatic Protons (Ar-H): Two doublets are anticipated in the range of δ 7.0-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of δ 10-12 ppm. This signal's broadness is due to hydrogen bonding and its position can be concentration-dependent.[3]

-

Cyclobutane Protons: The protons on the cyclobutane ring will exhibit complex multiplets in the δ 2.0-3.5 ppm range due to restricted bond rotation and complex spin-spin coupling.[4][5]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework.

-

Carbonyl Carbon (-C=O): A signal in the range of δ 170-180 ppm is characteristic of a carboxylic acid.[3]

-

Aromatic Carbons: Signals for the six aromatic carbons are expected between δ 120-145 ppm. The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the cyclobutane ring will be at the higher end.

-

Cyclobutane Carbons: Aliphatic carbons of the cyclobutane ring are expected to appear in the range of δ 20-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carboxylic acid functional group.

-

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[3]

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[3]

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically around 500-600 cm⁻¹, indicates the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak [M]+: The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) at m/z 254 and 256.

-

Key Fragments: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]) and the carboxyl group ([M-45]).[3]

Synthesis and Manufacturing

While specific, detailed synthetic procedures for this compound are not widely published in peer-reviewed literature, its structure suggests plausible synthetic routes based on established organic chemistry principles. A common approach for constructing similar cyclobutane structures involves a [2+2] cycloaddition or a double alkylation reaction.[6][7]

A plausible retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol:

-

[2+2] Cycloaddition: The reaction of 4-bromostyrene with an activated alkene, such as ethyl acrylate, under thermal or photochemical conditions, could yield the corresponding cyclobutane ester. This reaction's regiochemistry and stereochemistry would need to be carefully controlled.

-

Hydrolysis: The resulting ethyl 3-(4-bromophenyl)cyclobutane-1-carboxylate would then be hydrolyzed to the target carboxylic acid, typically using aqueous base (e.g., NaOH or KOH) followed by acidic workup.

-

Purification: The final product would be purified by recrystallization or column chromatography to achieve the desired purity for research and development applications.

Chemical Reactivity and Derivatization

The molecule possesses two primary reactive sites: the carboxylic acid group and the bromophenyl moiety. This dual reactivity makes it a versatile building block for creating a diverse range of more complex molecules.

Caption: Reactivity map of this compound.

-

Reactions of the Carboxylic Acid: The -COOH group can undergo standard transformations, including esterification, amidation (using coupling agents like DCC or EDC), reduction to the corresponding primary alcohol, and conversion to an acyl chloride, which is a more reactive intermediate.

-

Reactions of the Bromophenyl Group: The aryl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[8] Additionally, it can be converted into a Grignard reagent or an organolithium species for subsequent reactions with various electrophiles.

Applications in Research and Drug Development

The rigid cyclobutane core is a desirable feature in medicinal chemistry as it can impart conformational constraint on a molecule, potentially leading to improved binding affinity and selectivity for biological targets.[9] The 1,3-disubstitution pattern allows for the precise spatial orientation of pharmacophoric groups.

-

Scaffold for Bioactive Molecules: This compound serves as a valuable starting material for the synthesis of novel drug candidates. The ability to independently modify the carboxylic acid and the aromatic ring allows for the exploration of a wide chemical space.

-

Probing Structure-Activity Relationships (SAR): By incorporating this rigid scaffold into a lead compound, medicinal chemists can systematically probe the importance of the spatial arrangement of functional groups for biological activity.

-

Potential in CNS-Targeted Drugs: The structural motifs present in this molecule are found in compounds being investigated for central nervous system disorders.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

Hazard Identification:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Signal Word: Warning.[1]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

Storage:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11] Recommended storage temperature is 4 °C.[1]

-

Incompatible Materials: Avoid strong oxidizing agents.[11]

Conclusion

This compound is a strategically important building block with significant potential in synthetic and medicinal chemistry. Its well-defined three-dimensional structure and orthogonal reactive sites provide a robust platform for the design and synthesis of novel, complex molecules. This guide has summarized its core chemical properties, reactivity, and handling protocols to aid researchers in leveraging its unique characteristics for their scientific pursuits.

References

-

ResearchGate. 3-(4-Bromophenyl)cyclobutanone | Request PDF. [Link]

-

Doc Brown's Advanced Organic Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. [Link]

-

PubChemLite. 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (C11H11BrO3). [Link]

-

Wikipedia. Cyclobutanecarboxylic acid. [Link]

-

MySkinRecipes. 3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid. [Link]

-

ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry. [Link]

-

Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

-

ResearchGate. 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. [Link]

-

AFG Bioscience LLC. 1-(4-Bromophenyl)cyclobutanecarboxylic acid - SAFETY DATA SHEET. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Center for Biotechnology Information. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

-

ResearchGate. Organic Chemistry Concepts and Applications for Medicinal Chemistry. [Link]

-

AA Blocks. Safety Data Sheet. [Link]

-

MD Topology. (1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylicacid | C10H9BrO2 | NMR. [Link]

-

ResearchGate. Heck reaction of the aryl bromide 3 with 1‐cyclohexene‐1‐carboxylic.... [Link]

-

National Center for Biotechnology Information. 3-(4-Bromophenyl)cyclopent-2-en-1-one. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. This compound - CAS:149506-16-1 - Abovchem [abovchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid [myskinrecipes.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. aablocks.com [aablocks.com]

Technical Guide: Synthesis & Stereocontrol of 3-(4-Bromophenyl)cyclobutane-1-carboxylic Acid

[1]

Executive Summary

The cyclobutane ring acts as a critical bioisostere for phenyl rings and alkyl chains in modern drug discovery, offering unique vectors for conformational restriction without the metabolic liability of aromatic systems. 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid is a high-value scaffold because the bromine handle allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the carboxylic acid provides a handle for amide coupling.[1]

This guide details the Constructive Grignard Route , favored for its scalability and use of commodity starting materials.[2] It specifically addresses the two primary challenges in this synthesis:

-

Chemomoselectivity: Reducing the cyclobutane core without dehalogenating the aryl bromide.[1]

-

Stereocontrol: Managing the cis/trans isomeric ratio (dr).

Retrosynthetic Analysis

The most robust disconnection relies on the commercially available 3-oxocyclobutanecarboxylic acid .[1] This approach avoids the poor regioselectivity often seen in [2+2] photocycloadditions of styrenes.[1]

Figure 1: Retrosynthetic logic prioritizing the preservation of the aryl-bromide handle.

Detailed Synthetic Protocol

Phase 1: Scaffold Construction

Strategy: We utilize a Grignard addition followed by dehydration.[1] Note that the carboxylic acid must be protected as an ester to prevent quenching the Grignard reagent.[1]

Step 1: Esterification & Grignard Addition

-

Reagents: 3-Oxocyclobutanecarboxylic acid, MeOH, H2SO4 (cat), (4-Bromophenyl)magnesium bromide.[1]

-

Rationale: The methyl ester is preferred over the ethyl ester for easier monitoring by proton NMR (distinct singlet).[1]

Protocol:

-

Esterification: Reflux 3-oxocyclobutanecarboxylic acid (1.0 eq) in MeOH with catalytic H2SO4 for 4 hours. Concentrate and distill to obtain Methyl 3-oxocyclobutanecarboxylate .

-

Grignard Addition:

-

Dissolve the ester (1.0 eq) in anhydrous THF under N2.[1] Cool to -78°C.[1]

-

Add (4-Bromophenyl)magnesium bromide (1.1 eq, 1.0 M in THF) dropwise over 1 hour. Critical: Low temperature is essential to prevent attack on the ester moiety.[1]

-

Result: Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate (mixture of diastereomers).[1]

-

Step 2: Dehydration[1][3][4]

-

Reagents: Thionyl chloride (SOCl2) or Burgess Reagent (for milder conditions).[1]

-

Industrial Preference: Mesyl chloride (MsCl) followed by elimination with DBU is often cleaner than acid-catalyzed dehydration, which can cause ring contraction.[1]

Protocol:

-

Dissolve the tertiary alcohol in DCM at 0°C.

-

Add MsCl (1.2 eq) and Et3N (1.5 eq).[1] Stir for 2 hours.

-

Add DBU (2.0 eq) and reflux for 4 hours.

-

Result: Methyl 3-(4-bromophenyl)cyclobut-2-ene-1-carboxylate (The "Endo" alkene).[1]

Phase 2: The Reduction Challenge (Critical Step)

The Problem: Standard Hydrogenation (H2, Pd/C) will rapidly debrominate the aromatic ring (hydrodehalogenation) before reducing the sterically hindered cyclobutene. The Solution: Ionic Hydrogenation or Wilkinson's Catalyst .[1]

Protocol: Ionic Hydrogenation (Recommended)

This method relies on hydride transfer to a carbocation intermediate, which is chemically orthogonal to the Ar-Br bond.

-

Setup: Dissolve the cyclobutene intermediate in DCM.

-

Reagents: Add Triethylsilane (Et3SiH) (3.0 eq) followed by Trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0°C.

-

Mechanism: Protonation of the alkene generates a tertiary carbocation (stabilized by the phenyl ring), which is instantly trapped by the hydride from silane.[1]

-

Workup: Quench with NaHCO3.

-

Outcome: Methyl 3-(4-bromophenyl)cyclobutane-1-carboxylate (Ar-Br remains intact).[1]

Isomer Management: Cis vs. Trans

The reduction typically yields a mixture of cis and trans isomers.[1]

-

Cis Isomer: Phenyl and Carboxylate are on the same side (Syn).[1]

-

Trans Isomer: Phenyl and Carboxylate are on opposite sides (Anti).[1]

Thermodynamics: The trans isomer is generally thermodynamically more stable due to reduced steric repulsion (pseudo-diequatorial conformation in the puckered ring).[1]

Separation Strategy

Do not attempt to separate at the ester stage.[1] Hydrolyze to the acid first, as the free acids have significantly different solubility profiles.

Protocol:

-

Hydrolysis: Treat the ester mixture with LiOH (2 eq) in THF/H2O (1:1). Acidify to pH 2 with 1N HCl.

-

Fractional Crystallization:

Figure 2: Workflow for thermodynamic separation of isomers.[1]

Data Summary & Process Parameters

Key Process Parameters (CPP)

| Step | Parameter | Target Range | Consequence of Deviation |

| Grignard | Temperature | -78°C to -60°C | > -50°C leads to ester attack (bis-addition) and ketone formation.[1] |

| Dehydration | Reagent | MsCl/DBU | Acidic dehydration (H2SO4) causes ring contraction to cyclopropane derivatives.[1] |

| Reduction | Catalyst/Method | Et3SiH/TFA | Pd/C or Raney Ni causes >50% loss of Bromine (Debromination).[1] |

| Hydrolysis | pH Control | pH < 3 | Incomplete precipitation of the free acid if pH is not sufficiently low.[1] |

Analytical Characterization (Expected)

| Isomer | 1H NMR Feature (Cyclobutane Methine) | NOE Signal |

| Cis | δ 3.0-3.3 ppm (Multiplet) | Strong NOE between H-1 and H-3 |

| Trans | δ 2.8-3.1 ppm (Multiplet) | No NOE between H-1 and H-3 |

Note: In 1,3-disubstituted cyclobutanes, the cis-isomer often exhibits a "pseudo-diaxial" character in NMR coupling constants compared to the trans-isomer.

Safety & Scale-Up Considerations

-

Exotherm Control: The Grignard addition is highly exothermic.[1] On a >100g scale, use a dosing pump and ensure cooling capacity (jacketed reactor) maintains T < -60°C.

-

Silane Gas Evolution: Ionic hydrogenation releases small amounts of gas and involves TFA.[1] Ensure proper scrubbing of acidic vapors.[1]

-

Waste Disposal: Aqueous streams from the Grignard quench contain magnesium salts and should be treated before disposal.[1]

References

-

General Cyclobutane Synthesis

-

Ionic Hydrogenation Specifics

-

C-H Activation Alternative (Advanced)

-

Isomer Separation Precedents

Sources

- 1. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN1765870B - Preparation method of cyclobutane tetracarboxylic ester compound - Google Patents [patents.google.com]

- 4. CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid, a key building block in medicinal chemistry and materials science. The correct interpretation of its spectroscopic signature is paramount for confirming its chemical identity, purity, and for use in subsequent synthetic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles.

Introduction

This compound (CAS No: 149506-16-1) is a disubstituted cyclobutane derivative with a molecular formula of C₁₁H₁₁BrO₂ and a molecular weight of 255.11 g/mol .[1][2][3] Its structure, featuring a cyclobutane ring, a bromophenyl group, and a carboxylic acid moiety, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control and for elucidating its role in complex molecular architectures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected Chemical Shifts and Multiplicities:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. |

| Aromatic (Ar-H) | 7.2 - 7.6 | Doublet of Doublets (AA'BB' system) | 4H | The protons on the 4-bromophenyl group will appear as a characteristic AA'BB' system due to the bromine substituent, resulting in two doublets. |

| Methine (Ar-CH) | 3.0 - 3.5 | Multiplet | 1H | The proton on the carbon attached to the aromatic ring is deshielded by the ring current and will appear as a multiplet due to coupling with the adjacent methylene protons. |

| Methine (CH-COOH) | 2.8 - 3.3 | Multiplet | 1H | The proton on the carbon bearing the carboxylic acid is deshielded by the electron-withdrawing effect of the carbonyl group and will appear as a multiplet. |

| Methylene (-CH₂-) | 2.0 - 2.6 | Multiplet | 4H | The four methylene protons on the cyclobutane ring will be diastereotopic and will appear as a complex multiplet due to coupling with each other and the methine protons. |

Experimental Workflow for ¹H NMR Acquisition:

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (-COOH) | 175 - 185 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Aromatic (C-Br) | 120 - 125 | The carbon attached to the bromine is shielded relative to the other aromatic carbons. |

| Aromatic (CH) | 128 - 132 | The aromatic CH carbons appear in their typical region. |

| Aromatic (C-C) | 140 - 145 | The quaternary aromatic carbon attached to the cyclobutane ring. |

| Methine (Ar-CH) | 40 - 45 | The methine carbon attached to the aromatic ring. |

| Methine (CH-COOH) | 35 - 40 | The methine carbon attached to the carboxylic acid. |

| Methylene (-CH₂-) | 25 - 35 | The methylene carbons of the cyclobutane ring. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[4]

| m/z (mass-to-charge ratio) | Fragment | Loss | Relative Intensity | Assignment |

| 255/257 | [M]⁺ | - | Medium | Molecular ion (presence of Br isotopes)[4] |

| 211/213 | [M-CO₂]⁺ | 44 | High | Decarboxylation of the molecular ion[4] |

| 169/171 | [C₇H₆Br]⁺ | 86 | Base Peak | 4-Bromobenzyl cation formed through ring fragmentation[4] |

| 89 | [C₇H₅]⁺ | 166 | Medium | Tropylium ion[4] |

Experimental Workflow for Mass Spectrometry:

Caption: Generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a carboxylic acid is characterized by several distinct and informative absorption bands.[5][6][7]

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Characteristics |

| 2500-3300 | O-H (Carboxylic Acid) | Stretch | Very broad and strong due to hydrogen bonding.[5][6] |

| 2850-3000 | C-H (Aromatic and Alkyl) | Stretch | Medium to sharp peaks, often superimposed on the broad O-H stretch.[8] |

| 1680-1720 | C=O (Carboxylic Acid) | Stretch | Strong and sharp.[5][6] |

| 1400-1440 | O-H | Bend | Medium intensity.[5] |

| 1210-1320 | C-O | Stretch | Strong intensity.[5][6] |

| 910-950 | O-H | Out-of-plane bend | Broad and of medium intensity.[5] |

The presence of a very broad absorption in the 2500-3300 cm⁻¹ region, coupled with a strong carbonyl absorption around 1700 cm⁻¹, is a definitive indicator of a carboxylic acid functional group.[6][7]

Conclusion

The spectroscopic data for this compound provides a clear and unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides key fragmentation information, and infrared spectroscopy identifies the characteristic functional groups. This comprehensive spectroscopic analysis is an indispensable tool for ensuring the quality and identity of this important chemical compound in research and development settings.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

PubChemLite. 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (C11H11BrO3). [Link]

-

PubChemLite. (3s)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid. [Link]

-

Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

-

NIST WebBook. Cyclobutylcarboxylic acid. [Link]

-

NIST WebBook. Cyclobutane. [Link]

- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Organic Chemistry Portal. Cyclobutane synthesis. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

PubChemLite. 1-(4-bromophenyl)cyclobutanecarboxylic acid (C11H11BrO2). [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. This compound | 149506-16-1 [chemicalbook.com]

- 3. This compound | 149506-16-1 [amp.chemicalbook.com]

- 4. This compound | 149506-16-1 | Benchchem [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. echemi.com [echemi.com]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Technical Guide: 1H NMR Characterization of 3-(4-Bromophenyl)cyclobutane-1-carboxylic Acid

Executive Summary

The structural validation of 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid represents a classic but deceptive challenge in small-molecule characterization. While the aromatic and acidic protons provide obvious diagnostic handles, the cyclobutane core introduces complex signal splitting and stereochemical ambiguity (cis/trans isomerism) that frequently leads to misassignment in medicinal chemistry campaigns.

This guide provides a definitive technical framework for analyzing the 1H NMR spectrum of this compound. It moves beyond simple peak listing to explain the causality of the signals—specifically how ring "puckering" dynamics influence chemical shift and coupling constants (

Structural Dynamics & Stereochemistry[1]

Before analyzing the spectrum, one must understand the conformers. The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain. This creates two distinct isomers for 1,3-disubstitution:

-

Cis-Isomer: Both the carboxylic acid and the 4-bromophenyl group are on the same face of the ring. In the preferred low-energy conformation, both bulky groups occupy pseudo-equatorial positions.

-

Trans-Isomer: The substituents are on opposite faces. One group is pseudo-equatorial, and the other is pseudo-axial, leading to higher steric strain and distinct NMR splitting patterns.

Isomer Logic Flow

The following diagram illustrates the decision tree for assigning stereochemistry based on spectral data.

Figure 1: Logic flow for stereochemical assignment of 1,3-disubstituted cyclobutanes.

Theoretical Spectral Assignment (DMSO-d6)

Solvent Choice: DMSO-d6 is the recommended solvent. It ensures the solubility of the polar carboxylic acid and typically slows the exchange of the acidic proton, making the -COOH signal visible (unlike in CDCl3 where it may broaden into the baseline).

Summary Table of Signals

| Position | Type | Count | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Notes |

| COOH | Acid | 1H | 12.0 – 12.5 | Broad Singlet | - | Disappears with D2O shake. |

| Ar-H (a) | Aromatic | 2H | 7.45 – 7.55 | Doublet (AA') | ~8.4 | Ortho to Bromine. Deshielded by inductive effect. |

| Ar-H (b) | Aromatic | 2H | 7.20 – 7.30 | Doublet (BB') | ~8.4 | Meta to Bromine. |

| H-3 | Methine | 1H | 3.30 – 3.50 | Quintet/Multiplet | Complex | Benzylic proton. Shift varies by isomer. |

| H-1 | Methine | 1H | 2.90 – 3.10 | Quintet/Multiplet | Complex | Alpha to Carbonyl. |

| H-2/H-4 | Methylene | 4H | 2.10 – 2.60 | Complex Multiplet | Geminal/Vicinal | "Roofing" effect common. High order non-first-order behavior. |

Detailed Mechanistic Analysis

1. The Aromatic Region (7.0 - 7.6 ppm)

The 4-bromophenyl moiety creates a classic AA'BB' system .

-

Appearance: Two "doublets." In reality, these are complex higher-order multiplets, but at 300+ MHz, they appear as clean doublets.

-

Shift Logic: The Bromine atom is electron-withdrawing by induction (deshielding ortho protons) but electron-donating by resonance. However, the inductive effect dominates slightly compared to benzene, shifting the ortho protons downfield. The alkyl group (cyclobutane) at the para position is weakly donating.

2. The Cyclobutane Core (2.0 - 3.5 ppm)

This is the critical region.

-

H-1 and H-3 (Methines): These protons appear as quintet-like multiplets because they couple to the four adjacent methylene protons.

-

H-2 and H-4 (Methylenes): Due to the symmetry plane running through C1 and C3, H2 and H4 are chemically equivalent. However, the protons on C2 (H2a and H2b) are diastereotopic .

-

One proton is cis to the phenyl ring; the other is trans.

-

This creates a complex splitting pattern involving geminal coupling (

Hz) and vicinal coupling (

-

Experimental Protocol: Self-Validating Workflow

To ensure data integrity and reproducibility, follow this exact protocol. This workflow is designed to prevent common artifacts like solvent suppression of the acid peak or rotameric broadening.

Reagents & Equipment[2]

-

Sample Mass: 5–10 mg (for standard 1H), 20–30 mg (for 13C/2D).

-

Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).

-

NMR Tube: 5mm high-precision tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology

-

Sample Preparation (The "Sandwich" Method):

-

Add 0.2 mL DMSO-d6 to the tube first.

-

Dissolve solid sample in 0.4 mL DMSO-d6 in a separate vial. Vortex until clear.

-

Transfer solution to the tube. Rationale: Prevents solid accumulation at the bottom which causes line broadening.

-

-

Acquisition Parameters (Standard 400 MHz):

-

Pulse Sequence: zg30 (30° pulse angle).

-

Relaxation Delay (D1): Set to 5.0 seconds (minimum).

-

Scientific Integrity Check: The aromatic protons and especially the acid proton have long T1 relaxation times. A standard 1.0s D1 will lead to integration errors (underestimating the aromatic region).

-

-

Scans (NS): 16 or 32.

-

Spectral Width: -2 to 14 ppm (capture the acid peak).

-

-

Processing & Validation:

-

Phasing: Manual phasing is required for the broad acid peak. Autophase often fails here.

-

Integration Check: Calibrate the aromatic region (4H total) to 4.00.

-

Self-Validation Rule: If the integration of the aromatic region vs. the cyclobutane methines (H1+H3) deviates by >5% (i.e., methines < 1.9 or > 2.1), the relaxation delay was too short. Re-run with D1 = 10s.

-

Differentiation of Isomers (Cis vs. Trans)

If you synthesized this compound, you likely have a mixture. Separation requires HPLC, but identification can be done in the mixture.

The NOESY Experiment (The Gold Standard)

Running a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the only way to be authoritative.

-

Cis-Isomer: The H-1 and H-3 protons are on the same side of the ring (axial-like in the planar average). They are spatially close (< 3 Å).

-

Result: A strong cross-peak between the H-1 multiplet (~3.0 ppm) and H-3 multiplet (~3.4 ppm).

-

-

Trans-Isomer: The H-1 and H-3 protons are on opposite sides.

-

Result: No cross-peak (or negligible) between H-1 and H-3.

-

Coupling Constant Analysis (Secondary Evidence)

While less reliable than NOESY due to ring flexibility:

-

Cis (

): Generally larger vicinal coupling constants for the methine-methylene interaction due to the dihedral angle approaching 0° (eclipsed) in the planar limit, though puckering complicates this. -

Trans (

): Generally smaller vicinal couplings.

Troubleshooting & Common Artifacts

| Symptom | Cause | Solution |

| Missing COOH peak | Chemical exchange with water in solvent. | Dry the DMSO-d6 over molecular sieves or lower the temperature to 280K to slow exchange. |

| Broad Cyclobutane signals | Ring inversion (puckering flip) occurring at intermediate rate on NMR timescale. | Run Variable Temperature (VT) NMR. Cooling to -20°C often sharpens the multiplets by freezing the conformer. |

| Extra peaks in aliphatic region | Residual solvent (EtOAc, Hexanes) or Grease. | Cyclobutane derivatives trap solvents easily in the crystal lattice. Dry under high vacuum (50°C, 4h). |

References

-

General Cyclobutane NMR Behavior

-

Wiberg, K. B.; Barth, D. E. J. Am. Chem. Soc.1969 , 91, 5124.[1] (Foundational work on cyclobutane coupling constants and puckering).

-

-

Stereochemical Assignment of 1,3-Disubstituted Cyclobutanes

-

Synthesis and Spectral Data of Analogues

- Relevant patent literature for 3-substituted cyclobutane carboxylic acids (e.g., WO2012061417).

-

NMR Solvent Data & Impurities

Sources

An In-depth Technical Guide to the Discovery of Novel Cyclobutane-Containing Drug Candidates

Part 1: The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry

Introduction: Beyond "Flatland" in Drug Design

For decades, drug discovery has been heavily reliant on aromatic and heteroaromatic ring systems, leading to a prevalence of "flat" molecules in medicinal chemistry. While effective, this chemical space is well-explored, and there is a growing need for novel scaffolds that can provide access to new biological targets and improved pharmacological properties. The incorporation of three-dimensional (3D) structural motifs is a key strategy to escape this "flatland," and the cyclobutane ring has emerged as a particularly valuable tool in this endeavor.[1][2] Its unique conformational constraints and synthetic accessibility offer a powerful platform for the design of next-generation therapeutics.

Unique Physicochemical and Conformational Properties of the Cyclobutane Ring

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of 26.3 kcal/mol.[1][3] This inherent strain is a direct result of its deviation from the ideal tetrahedral bond angle of 109.5°. To alleviate some of this strain, the cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation.[3][4][5] In this conformation, one carbon atom is out of the plane of the other three, reducing torsional strain from eclipsing hydrogens.[4][5] The C-C bond lengths in cyclobutane are approximately 1.56 Å, which is longer than the 1.54 Å found in ethane.[1][3]

This distinct three-dimensional structure has profound implications for a molecule's physicochemical properties.[6] The introduction of a cyclobutane moiety can influence lipophilicity, solubility, and metabolic stability, providing medicinal chemists with a valuable tool to fine-tune these crucial drug-like characteristics.[1][3][6]

Caption: Puckered "butterfly" conformation of the cyclobutane ring.

The Cyclobutane as a Versatile Pharmacophore Element

The strategic incorporation of a cyclobutane ring can address several challenges in drug discovery.[1][3] Its rigid nature can lock in a bioactive conformation, thereby improving potency and selectivity by minimizing the entropic penalty of binding to a biological target.[1][3]

Conformational Restriction: Flexible molecules often pay an entropic price upon binding to their target, as their rotatable bonds become fixed. Replacing a flexible linker, such as an ethyl group, with a 1,3-disubstituted cyclobutane can pre-organize the molecule into a more favorable conformation for binding, leading to enhanced activity.[1][7]

Bioisosterism: The cyclobutane scaffold is a versatile bioisostere for various functional groups.[1][3][8] This allows for the modulation of a molecule's properties without significantly altering its interaction with the target.

-

Alkene Replacement: Replacing a double bond with a cyclobutane ring can prevent unwanted cis/trans isomerization, which can be a metabolic liability.[1][9]

-

Aromatic Ring Mimic: In some cases, a cyclobutane can serve as a non-aromatic bioisostere for a phenyl ring, which can lead to improved solubility and metabolic stability.[1][9]

-

tert-Butyl and gem-Dimethyl Replacement: The trifluoromethyl-cyclobutyl group is being explored as a unique analogue for the tert-butyl group, offering a way to modulate lipophilicity and acidity.[10] Oxetanes, four-membered rings containing an oxygen atom, can also be used as bioisosteres for gem-dimethyl groups, providing a similar steric profile with reduced lipophilicity.[11]

Improving Metabolic Stability: The cyclobutane ring itself is relatively inert to metabolic degradation.[1][9] Its introduction can block metabolically labile sites in a molecule, leading to an improved pharmacokinetic profile.[1][9] For instance, replacing a metabolically vulnerable cyclohexane with a difluorocyclobutane was a key strategy in the development of the IDH1 inhibitor ivosidenib.[6]

Directing Pharmacophore Groups: The defined stereochemistry of a substituted cyclobutane allows for precise positioning of key functional groups to optimize interactions with a biological target and to fill hydrophobic pockets.[1][9]

| Application of Cyclobutane Moiety | Rationale | Example |

| Conformational Restriction | Pre-organizes the molecule for binding, reducing entropic penalty. | Replacement of a flexible linker with a 1,3-disubstituted cyclobutane.[1] |

| Bioisosterism (Alkene) | Prevents cis/trans isomerization, improving metabolic stability. | Combretastatin analogues.[1] |

| Bioisosterism (Aromatic Ring) | Improves solubility and metabolic profile. | Replacement of a phenyl ring with a cyclobutane scaffold.[11] |

| Improving Metabolic Stability | Blocks metabolically labile sites. | Ivosidenib (IDH1 inhibitor).[6] |

| Filling Hydrophobic Pockets | The 3D structure complements hydrophobic regions of binding sites. | Cathepsin B inhibitors.[1] |

Part 2: Synthetic Strategies for Accessing Novel Cyclobutane Cores

The Cornerstone of Cyclobutane Synthesis: The [2+2] Cycloaddition

The [2+2] cycloaddition of two olefinic components is the most direct and widely used method for the synthesis of cyclobutane rings.[12][13] This reaction can be initiated by light (photocycloaddition), heat, or a metal catalyst.

Visible-light-mediated [2+2] photocycloaddition is a powerful and increasingly popular method for constructing cyclobutane rings, offering a green and sustainable alternative to traditional UV-light-induced reactions.[14][15] The reaction can proceed through different mechanisms, including direct excitation of one of the olefin partners or through the use of a photosensitizer that facilitates intersystem crossing to a triplet state.[15]

Caption: Sensitized photochemical [2+2] cycloaddition mechanism.

Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition of an Enone and an Alkene

-

Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the enone (1.0 equiv), the alkene (1.5 equiv), and the photocatalyst (e.g., thioxanthen-9-one, 1-5 mol%).[14]

-

Solvent Addition: Degas the chosen solvent (e.g., acetonitrile) by sparging with argon for 15-20 minutes. Add the degassed solvent to the Schlenk tube to achieve the desired concentration (typically 0.1 M).

-

Reaction Initiation: Place the sealed Schlenk tube in front of a visible light source (e.g., blue LEDs) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutane product.

While photochemical methods are prevalent, thermal and metal-catalyzed [2+2] cycloadditions offer valuable alternatives, particularly for substrates that are sensitive to light.[12] Transition metal catalysts, such as those based on iron or cobalt, can facilitate the cycloaddition under milder conditions and with high stereoselectivity.[12][16]

Experimental Protocol: Iron-Catalyzed [2+2] Cycloaddition

-

Catalyst Preparation: In a glovebox, add the iron catalyst and the appropriate ligand to a dry reaction vessel.

-

Reagent Addition: Add the alkene and alkyne substrates to the reaction vessel, followed by the solvent.

-

Reaction Conditions: Stir the reaction mixture at the specified temperature for the required time.

-

Quenching and Workup: After the reaction is complete, quench with an appropriate reagent and perform a standard aqueous workup.

-

Purification: Purify the product by column chromatography.

Other Synthetic Approaches

Beyond [2+2] cycloadditions, other synthetic strategies have been developed to access functionalized cyclobutanes.

-

Intramolecular Cyclization: Appropriately substituted precursors can undergo intramolecular cyclization to form cyclobutane rings.[17][18]

-

C-H Functionalization: The direct functionalization of C-H bonds on a pre-existing cyclobutane scaffold is a powerful strategy for rapidly generating analogues and exploring structure-activity relationships (SAR).[19][20][21]

Synthesis of Functionalized Cyclobutane Building Blocks

The availability of a diverse range of functionalized cyclobutane building blocks is crucial for their effective implementation in drug discovery programs. Various synthetic routes have been developed to introduce different functional groups onto the cyclobutane core, enabling the exploration of a wide chemical space.[22]

Caption: Synthetic workflow for generating diverse cyclobutane candidates.

Part 3: Case Studies and Future Perspectives

Cyclobutane-Containing Drugs in the Clinic and Pipeline

The utility of the cyclobutane moiety in drug design is validated by the number of approved drugs and clinical candidates that incorporate this scaffold.[1][6][7] As of January 2021, at least 39 drug candidates in clinical or preclinical development contained a cyclobutane ring.[1][9]

| Drug | Target | Therapeutic Area | Significance of Cyclobutane Moiety |

| Carboplatin [1][7][9] | DNA | Oncology | The cyclobutane-1,1-dicarboxylate ligand reduces the nephrotoxicity associated with cisplatin.[6] |

| Boceprevir [6][7] | HCV NS3/4A Protease | Infectious Disease | The cyclobutylmethyl group in the P1 position provides a significant potency enhancement compared to cyclopropyl and cyclopentyl analogues.[6] |

| Apalutamide [6] | Androgen Receptor | Oncology | Features a spirocyclic cyclobutane. |

| Zasocitinib [23] | TYK2 | Autoimmune Diseases | A 1,2-disubstituted cyclobutane currently in clinical trials for psoriasis. |

| Ivosidenib [6] | IDH1 | Oncology | A difluorocyclobutanyl amine was used to improve metabolic stability.[6] |

Emerging Trends and Future Directions

The application of cyclobutane-containing molecules in drug discovery continues to expand.

-

Novel Modalities: The unique 3D presentation of functional groups afforded by the cyclobutane scaffold makes it an attractive component for more complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In the context of ADCs, a cyclobutane-containing linker has been shown to improve selectivity for the target enzyme cathepsin B.[1]

-

Advanced Synthesis: The development of new and more efficient catalytic methods for the synthesis of enantiomerically enriched and polysubstituted cyclobutanes will further accelerate their adoption in medicinal chemistry.[16][19]

-

Computational Design: In silico methods, including conformational analysis and molecular dynamics simulations, are playing an increasingly important role in the rational design of cyclobutane-containing drug candidates by predicting their binding modes and physicochemical properties.[24][25]

Part 4: Conclusion

The cyclobutane ring has firmly established itself as a valuable and versatile scaffold in modern medicinal chemistry. Its distinct conformational properties provide a means to introduce three-dimensionality into drug candidates, leading to improvements in potency, selectivity, and pharmacokinetic profiles. With ongoing advances in synthetic methodologies and a growing appreciation for its strategic value, the cyclobutane moiety is poised to play an even more significant role in the discovery of novel therapeutics for a wide range of diseases.

References

- The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (URL: )

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. (URL: [Link])

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. (URL: [Link])

-

Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3), 356-369. (URL: [Link])

-

Throup, A., Zraikat, M. S., Gordon, A., Soumehsaraei, S. J., Haase, K. D., ... & Tyreman, M. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 13(1), 74-84. (URL: [Link])

-

Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3), 356-369. (URL: [Link])

-

ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. (URL: [Link])

-

Chemspace. (n.d.). Bioisosteric Replacements. (URL: [Link])

-

Cativiela, C., Díaz-de-Villegas, M. D., García, J. I., & Gil, M. J. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. (URL: [Link])

-

ResearchGate. (n.d.). Examples of 1,2-disubsituted cyclobutanes in clinical trials. (URL: [Link])

-

ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments. (URL: [Link])

-

Ghorai, M. K., & Kumar, A. (2016). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Angewandte Chemie International Edition, 55(42), 13170–13174. (URL: [Link])

-

Reisman, S. E., & Newton, S. (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World. (URL: [Link])

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. (URL: [Link])

-

Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(12), 3573–3585. (URL: [Link])

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. (URL: [Link])

-

ResearchGate. (n.d.). The synthetic routes to cyclobutanes. (URL: [Link])

-

Cativiela, C., Díaz-de-Villegas, M. D., García, J. I., & Gil, M. J. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. (URL: [Link])

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (URL: [Link])

-

Ravelli, D., & Fagnoni, M. (2021). Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions. European Journal of Organic Chemistry, 2021(33), 4615-4628. (URL: [Link])

-

ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes. (URL: [Link])

-

ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. (URL: [Link])

-

Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3), 356-369. (URL: [Link])

-

Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(7), 3430-3444. (URL: [Link])

-

LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. (URL: [Link])

-

Li, Y., & Tang, Y. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. (URL: [Link])

-

LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability. (URL: [Link])

-

Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(7), 3430-3444. (URL: [Link])

-

Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. (URL: [Link])

-

Drug Design.org. (n.d.). Bioisosterism. (URL: [Link])

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. chem-space.com [chem-space.com]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 18. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flexible route to enantiomerically enriched cyclobutanes | Research | Chemistry World [chemistryworld.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. acs.figshare.com [acs.figshare.com]

Field Protocol: Safety and Handling of Aryl Bromide Carboxylic Acids

Executive Summary: The Dual-Hazard Profile

Aryl bromide carboxylic acids (e.g., 4-bromobenzoic acid, 3-bromo-5-fluorobenzoic acid) are foundational scaffolds in drug discovery, particularly as electrophiles in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Their safety profile is often underestimated because they appear as stable, off-white solids.

However, they possess a dual-hazard profile :

-

The Acid Moiety (COOH): Corrosive/irritant potential and capability to mobilize heavy metals.

-

The Aryl Bromide Moiety (Ar-Br): Lipophilicity enhancer that increases skin permeation and acts as a sensitizer.

This guide moves beyond the standard MSDS "wear gloves" advice to provide a mechanistic understanding of why specific protocols are necessary and how to execute them to pharmaceutical industry standards.

Physicochemical Identity & Hazard Mechanics[1][2]

The "Trojan Horse" Effect

While benzoic acid derivatives are moderately acidic (pKa ~4.0), the addition of a bromine atom (an electron-withdrawing group via induction) lowers the pKa, making the proton more labile.

-

Mechanism: The lipophilic aryl bromide ring facilitates transport across the lipid bilayer of the stratum corneum (outer skin layer). Once intracellular, the carboxylic acid group dissociates, leading to localized intracellular acidification and protein denaturation.

-

Implication: Standard nitrile gloves may offer insufficient break-through time for solutions of these compounds. Double-gloving or using high-grade nitrile (min 0.11 mm thickness) is required when handling concentrated solutions.

Thermal Instability: The Decarboxylation Risk

Aryl carboxylic acids are prone to thermal decarboxylation, a reaction often catalyzed by the very metals (Cu, Pd, Ag) used in their functionalization.

-

Reaction:

-

Risk: In sealed pressure vials (common in microwave synthesis), unexpected decarboxylation generates gas, leading to rapid over-pressurization and potential vessel failure.

Operational Safety Protocols

Weighing and Solvation (Dust Control)

Solid aryl bromides are often electrostatic powders. Inhalation is the primary acute risk, leading to respiratory tract irritation (H335).

Protocol 1: The "Static-Free" Weighing Workflow

-

Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure . Never weigh on an open bench.

-

Ionization: Use an anti-static gun or ionizer bar on the spatula and weighing boat before dispensing.

-

Solvation: Add solvent to the solid in the weighing vessel (if volume permits) before transfer. Transferring dry powder risks aerosolization.

Reaction Setup: Cross-Coupling Safety

When using these reagents in palladium-catalyzed couplings, the risk profile changes dynamically.

Critical Control Point: Base Addition

Adding strong bases (e.g.,

-

Correct Order of Addition: Dissolve the acid first, cool the solution to 0°C (if scale >10g), and add the base slowly to manage the exotherm before adding the catalyst.

-

Why? Rapid heat generation can degrade the catalyst or trigger solvent boiling.

Visualization: Safety Logic & Workflows

Diagram: Safe Handling Lifecycle

This workflow enforces the "Solvate Early" principle to minimize dust exposure.

Figure 1: The "Solvate Early" workflow minimizes respiratory exposure to halogenated dust.

Diagram: Decarboxylation Risk Assessment

A decision tree to determine if pressure relief is needed during synthesis.

Figure 2: Risk matrix for thermal decarboxylation. High temps + metal catalysts = CO2 release.

Waste Management & Decontamination[3]

Proper disposal is legally mandated and chemically critical. Aryl bromides are Halogenated Organic Wastes .

The "Halogenated" Rule

Never mix aryl bromides with general organic solvents (acetone, ethanol) in the "Non-Halogenated" waste drum.

-

Reasoning: Halogenated waste requires high-temperature incineration (>1100°C) to prevent the formation of dioxins and furans. Mixing them contaminates the cheaper non-halogenated stream, forcing the entire volume to be treated as halogenated (significant cost increase).

Aqueous Waste & Heavy Metals

If the aryl bromide was used in a Pd-catalyzed reaction:

-

Scavenging: The aqueous layer likely contains palladium. Treat with a metal scavenger (e.g., SiliaMetS® Thiol) or charcoal before disposal.

-

pH Check: The carboxylic acid may precipitate if the waste stream is acidified. Ensure the waste pH is basic (>9) to keep the compound soluble as a carboxylate salt, preventing drain clogs or sludge formation in drums.

| Waste Stream | Content Criteria | Disposal Method |